molecular formula C17H17N3O5 B2762737 N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941963-98-0

N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No.: B2762737
CAS No.: 941963-98-0
M. Wt: 343.339
InChI Key: OIAFGSJAVGUHFZ-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is an organic compound with a complex structure that includes both methoxybenzyl and methyl-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 2-methyl-4-aminophenyl derivative.

    Substitution: Formation of nitro or halogen-substituted derivatives on the aromatic rings.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N1-(2-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can be compared with other similar compounds, such as:

    N1-(2-methoxybenzyl)-N2-(2-methylphenyl)oxalamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N1-(2-methoxybenzyl)-N2-(4-nitrophenyl)oxalamide: The position of the nitro group affects the compound’s electronic properties and reactivity.

    N1-(2-methyl-4-nitrophenyl)-N2-(2-methoxyphenyl)oxalamide: The reversal of substituents may lead to variations in the compound’s physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-9-13(20(23)24)7-8-14(11)19-17(22)16(21)18-10-12-5-3-4-6-15(12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAFGSJAVGUHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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